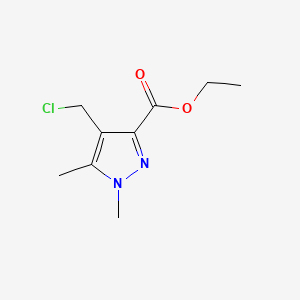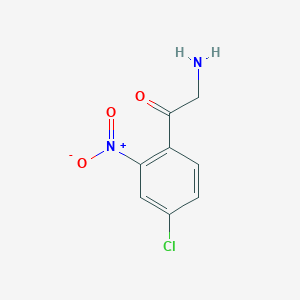
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal is an organic compound with the molecular formula C8H8Cl2N2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring and a methylpropanal group at position 4
Preparation Methods
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal can be achieved through several methods. One efficient method involves the microwave-assisted regioselective amination of 3,6-dichloropyridazines. This method allows for the selective introduction of amine groups at specific positions on the pyridazine ring, leading to the formation of the desired compound . The reaction conditions typically involve the use of microwave irradiation, which accelerates the reaction and improves the yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to specific physiological effects. The exact molecular targets and pathways involved vary depending on the compound’s structure and the context of its use.
Comparison with Similar Compounds
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal can be compared with other similar compounds, such as:
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropan-1-ol:
3,6-Dichloropyridazin-4-Amine: This compound has an amine group at position 4, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C8H8Cl2N2O |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-(3,6-dichloropyridazin-4-yl)-2-methylpropanal |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(2,4-13)5-3-6(9)11-12-7(5)10/h3-4H,1-2H3 |
InChI Key |
RWFCKXCISJNZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


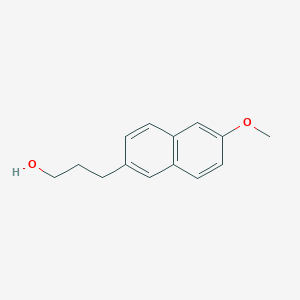
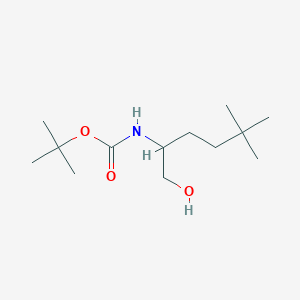


![3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13592002.png)

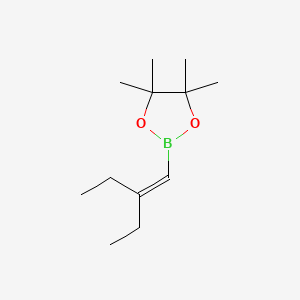

![tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate](/img/structure/B13592026.png)
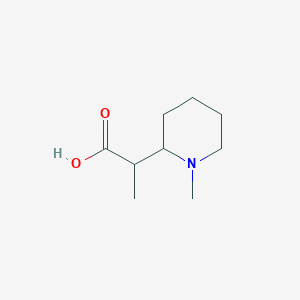
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)
